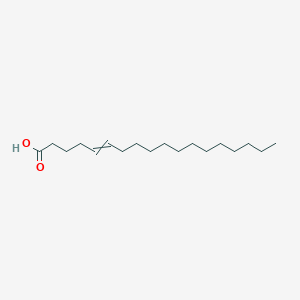

Octadec-5-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

These fatty acids have an aliphatic tail that contains between 13 and 21 carbon atoms . Octadec-5-enoic acid is a monounsaturated fatty acid, meaning it contains one double bond within its carbon chain. This compound is found in various natural sources, including the fatty oils of certain plant species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadec-5-enoic acid can be achieved through several methods. One common approach involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air . The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of fatty acids from natural sources. For example, the fatty oils of certain species of the genus Thalictrum contain trans-octadec-5-enoic acid . The extraction process typically involves solvent extraction followed by purification steps such as distillation and crystallization to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Octadec-5-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using monooxygenase enzymes such as cytochrome P450 monooxygenase (CYP) or Baeyer–Villiger monooxygenase (BVMO). These enzymes introduce hydroxyl functional groups, increasing the hydrophilicity of the fatty acid.

Substitution: Substitution reactions involving this compound often require specific reagents and conditions to replace functional groups within the molecule.

Major Products Formed

The major products formed from these reactions include hydroxylated fatty acids, reduced fatty acids, and substituted fatty acid derivatives. These products have various applications in the production of biopolymers, biolubricants, and biosurfactants .

Scientific Research Applications

Octadec-5-enoic acid has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of octadec-5-enoic acid involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating lipid metabolism and inflammation . The compound’s effects on cell membranes and metabolic pathways also contribute to its biological activity .

Comparison with Similar Compounds

Octadec-5-enoic acid can be compared with other similar compounds, such as:

Oleic acid (octadec-9-enoic acid): Both are monounsaturated fatty acids, but oleic acid has a double bond at the 9th carbon position, while this compound has it at the 5th position.

Elaidic acid (trans-octadec-9-enoic acid): Similar to oleic acid but with a trans configuration, elaidic acid also differs in the position of the double bond compared to this compound.

Vaccenic acid (octadec-11-enoic acid): This compound has a double bond at the 11th carbon position, differing from this compound in the location of the double bond.

Properties

CAS No. |

4682-40-0 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

octadec-5-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14H,2-12,15-17H2,1H3,(H,19,20) |

InChI Key |

AQWHMKSIVLSRNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC=CCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-sulfonatoethyl)disulfanyl]ethanesulfonate](/img/structure/B14817950.png)